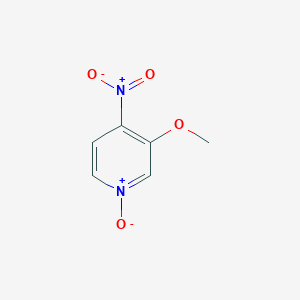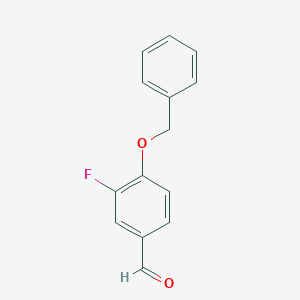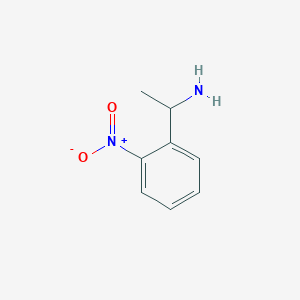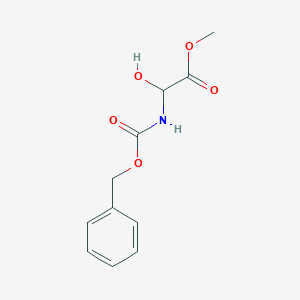
3-(1H-インドール-2-イル)プロパン酸
説明
3-(1H-indol-2-yl)propanoic acid, also known as 1H-Indole-3-propanoic acid, is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.2105 . It is also referred to by other names such as Indole-3-propionic acid, β-Indole-3-propionic acid, β-Indolepropionic acid, and IPA .
Molecular Structure Analysis
The molecular structure of 3-(1H-indol-2-yl)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2, (H,13,14) . This structure is also available as a 2d Mol file or as a computed 3d SD file .科学的研究の応用
がん研究における細胞毒性
3-(1H-インドール-2-イル)プロパン酸誘導体は合成され、様々な腫瘍細胞に対して高い細胞毒性を示すことが示されています 。これらの化合物は、アポトーシスを誘導し、細胞周期に影響を与える可能性があり、がん治療の潜在的な候補となっています。プログラムされた細胞死を誘導する能力は、がん細胞を排除する上で重要であり、腫瘍学研究の重要な焦点となっています。
抗ウイルスおよび抗菌アプリケーション
3-(1H-インドール-2-イル)プロパン酸を含むインドール誘導体は、抗ウイルスおよび抗菌特性を示すことが実証されています 。これらの化合物は、特定の病原体を標的にするように設計することができ、感染症に対する新しい薬剤の開発に向けた道筋を提供しています。それらの作用機序は、多くの場合、病原体のライフサイクルを破壊するか、生存に必要な重要な酵素を阻害することを含みます。
植物成長調節剤としての農業用途
農業では、3-(1H-インドール-2-イル)プロパン酸などのインドール系化合物は、植物成長調節剤としての役割が研究されています 。それらは、細胞の伸長と分裂など、様々な植物の過程に影響を与える可能性があり、これは作物の収量と品質を向上させる上で不可欠です。
環境への応用
研究では、インドール誘導体が環境保護に役割を果たす可能性があることが示されています 。たとえば、それらは汚染物質を分解するバイオレメディエーションプロセスに関与したり、環境の健康状態を監視するためのバイオインジケーターとして機能したりすることができます。微生物群集との相互作用も、生態系のバランスを維持する上で関心の対象となっています。
バイオテクノロジーによる生産
3-(1H-インドール-2-イル)プロパン酸を含むインドール化合物のバイオテクノロジーによる生産は、重要な関心の対象です 。微生物発酵と酵素合成の進歩により、これらの化合物を大規模に生産するための持続可能な経路が開かれ、医薬品および工業用途の両方にとって不可欠となっています。
材料科学への応用
材料科学では、インドール誘導体の結晶構造と特性は、新規材料への潜在的な用途について研究されています 。分子配列と相互作用を理解することで、特定の光学、電子、または機械的特性を持つ材料を開発することができます。
作用機序
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives have been reported to have diverse biological activities, suggesting that they can have various molecular and cellular effects . For example, some indole derivatives have shown anti-inflammatory and analgesic activities .
特性
IUPAC Name |
3-(1H-indol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMPONBWJBOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522649 | |
| Record name | 3-(1H-Indol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5836-08-8 | |
| Record name | 3-(1H-Indol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 3-(1H-indol-2-yl)propanoic acid (isotryptophan) against fungi?
A1: The research paper [] focuses on the isolation, identification, and characterization of isotryptophan from a bacterial strain. While it demonstrates the antifungal activity of isotryptophan against several plant-pathogenic fungi, it does not delve into the specific mechanism of action of this compound. Further research is needed to elucidate how isotryptophan interacts with fungal cells and the downstream effects leading to growth inhibition or fungal death.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)



![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)